molecular formula C11H16O4 B1610804 1-(Dimethoxymethyl)-2,4-dimethoxybenzene CAS No. 91352-76-0

1-(Dimethoxymethyl)-2,4-dimethoxybenzene

Cat. No. B1610804
CAS RN: 91352-76-0
M. Wt: 212.24 g/mol
InChI Key: BTTYYCFULLUOIV-UHFFFAOYSA-N
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Description

“1-(Dimethoxymethyl)-2,4-dimethoxybenzene” is likely a derivative of benzene, which is a simple aromatic ring (six carbon atoms joined in a ring with one hydrogen atom attached to each). It has three substituents: two methoxy groups (-OCH3) and one dimethoxymethyl group (-CH(OCH3)2). The positions of these substituents on the benzene ring are indicated by the numbers 1, 2, and 4 .


Synthesis Analysis

While the specific synthesis pathway for “1-(Dimethoxymethyl)-2,4-dimethoxybenzene” is not available, it might involve the reaction of a benzene derivative with methanol and formaldehyde in the presence of acid catalysts .


Molecular Structure Analysis

The molecular structure of “1-(Dimethoxymethyl)-2,4-dimethoxybenzene” would consist of a benzene ring with the three substituents mentioned above. The exact structure would depend on the positions of these substituents on the benzene ring .

Scientific Research Applications

Organic Synthesis

This compound is often used as a starting material in condensation reactions forming Schiff base compounds . Schiff base compounds are versatile ligands in numerous metal–organic complexes .

Catalysts

The Schiff base compounds formed from 2,4-dimethoxybenzaldehyde dimethylacetal are used as catalysts in various chemical reactions . This makes the compound a crucial component in the development of new catalytic processes.

Pharmaceuticals

The compound has immense potential in the field of pharmaceuticals. Its unique properties enable groundbreaking advancements in drug development and medicinal chemistry.

Material Science

In material science, 2,4-dimethoxybenzaldehyde dimethylacetal finds applications due to its unique properties. It can be used in the synthesis of new materials with potential applications in various industries.

Hair Dyes

2,4-Dimethoxybenzaldehyde dimethylacetal is used as a component of hair dyes . Its chemical properties contribute to the effectiveness and safety of these products.

Scientific Research and Development

The compound is used in scientific research and development, particularly in the field of organic chemistry . Its reactivity and stability under various conditions make it a valuable tool for researchers.

Building & Construction Work

The compound is also used in the building and construction industry . However, the specific applications in this field are not detailed in the available resources.

Manufacture of Chemicals, Rubber Products, and Electrical Equipment

2,4-Dimethoxybenzaldehyde dimethylacetal is used in the manufacture of chemicals, rubber products, electrical, electronic and optical equipment, and machinery and vehicles . Its role in these processes is likely related to its reactivity and stability.

Mechanism of Action

The mechanism of action of “1-(Dimethoxymethyl)-2,4-dimethoxybenzene” is not known due to the lack of specific studies .

properties

IUPAC Name

1-(dimethoxymethyl)-2,4-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O4/c1-12-8-5-6-9(10(7-8)13-2)11(14-3)15-4/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTYYCFULLUOIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40558459
Record name 1-(Dimethoxymethyl)-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dimethoxymethyl)-2,4-dimethoxybenzene

CAS RN

91352-76-0
Record name 1-(Dimethoxymethyl)-2,4-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40558459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(dimethoxymethyl)-2,4-dimethoxybenzene
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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